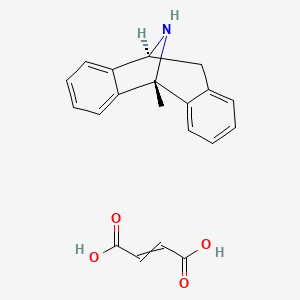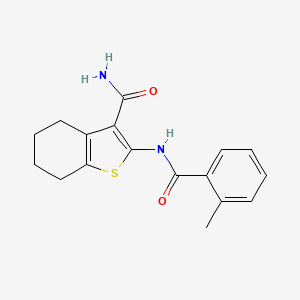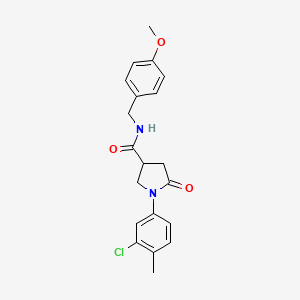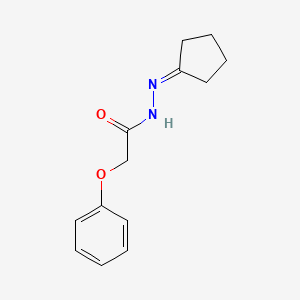
(-)-Dizocilpine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Dizocilpine maleate: , also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound is widely used in scientific research due to its ability to block NMDA receptor-mediated synaptic transmission, which is crucial in studying various neurological and psychiatric disorders.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Dizocilpine maleate involves several steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the maleate salt and the subsequent purification processes. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to produce the compound in bulk while maintaining high purity standards.
化学反応の分析
Types of Reactions: (-)-Dizocilpine maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
Chemistry: In chemistry, (-)-Dizocilpine maleate is used to study the properties of NMDA receptors and their role in synaptic transmission. It is also used in the development of new compounds that target NMDA receptors.
Biology: In biological research, this compound is used to investigate the mechanisms of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease. It helps researchers understand how NMDA receptor dysfunction contributes to these conditions.
Medicine: In medicine, this compound is used in preclinical studies to evaluate the potential therapeutic effects of NMDA receptor antagonists. It is also used to study the side effects and safety profiles of these compounds.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting NMDA receptors. It is also used in quality control processes to ensure the purity and potency of NMDA receptor antagonists.
作用機序
Mechanism: (-)-Dizocilpine maleate exerts its effects by binding to the NMDA receptor and blocking the ion channel. This prevents the influx of calcium ions, which is essential for synaptic transmission and plasticity. By inhibiting NMDA receptor activity, this compound reduces excitotoxicity and neuronal damage.
Molecular Targets and Pathways: The primary molecular target of this compound is the NMDA receptor. The compound interacts with the receptor’s ion channel, preventing the binding of glutamate and other agonists. This interaction disrupts the signaling pathways involved in synaptic plasticity and memory formation.
類似化合物との比較
Similar Compounds: Similar compounds to (-)-Dizocilpine maleate include ketamine, phencyclidine (PCP), and memantine. These compounds also act as NMDA receptor antagonists but differ in their potency, selectivity, and side effect profiles.
Uniqueness: this compound is unique due to its high potency and selectivity for the NMDA receptor. Unlike other NMDA receptor antagonists, this compound has a longer duration of action and a distinct binding site within the receptor’s ion channel. This makes it a valuable tool in research for studying NMDA receptor function and developing new therapeutic agents.
特性
分子式 |
C20H19NO4 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/t15-,16+;/m0./s1 |
InChIキー |
QLTXKCWMEZIHBJ-IDVLALEDSA-N |
異性体SMILES |
C[C@]12C3=CC=CC=C3C[C@H](N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
正規SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Bis[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12460524.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12460530.png)
![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12460532.png)

![(3S,4R,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}carbonyl)-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12460540.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B12460553.png)
![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B12460557.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12460568.png)
![1-[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B12460569.png)


![2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12460597.png)
![N-(2,6-diethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12460604.png)
